(2-formylphenyl)methanesulfonyl Chloride
Overview
Description
(2-formylphenyl)methanesulfonyl Chloride is an organosulfur compound with the molecular formula C8H7ClO3S. It is a derivative of methanesulfonyl chloride, featuring a formyl group attached to a phenyl ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-formylphenyl)methanesulfonyl Chloride can be synthesized through the reaction of methanesulfonyl chloride with 2-formylphenyl compounds under controlled conditions. The reaction typically involves the use of a base such as pyridine to facilitate the substitution reaction. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(2-formylphenyl)methanesulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Reduction Reactions: The formyl group can be reduced to an alcohol or further to a methyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfonates, alcohols, and carboxylic acids, depending on the type of reaction and reagents used .
Scientific Research Applications
(2-formylphenyl)methanesulfonyl Chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-formylphenyl)methanesulfonyl Chloride involves its reactivity as an electrophile. The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile. The formyl group can participate in various redox reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-formylphenyl)methanesulfonyl Chloride include:
Methanesulfonyl Chloride: A simpler analog without the formyl group, used in similar substitution reactions.
Tosyl Chloride: Another sulfonyl chloride compound with a toluene group, used in organic synthesis.
Benzylsulfonyl Chloride: Similar structure with a benzyl group instead of a formyl group.
Uniqueness
This compound is unique due to the presence of both a formyl group and a sulfonyl chloride group, allowing it to participate in a wider range of chemical reactions compared to its simpler analogs. This dual functionality makes it a valuable reagent in organic synthesis and research .
Properties
IUPAC Name |
(2-formylphenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-13(11,12)6-8-4-2-1-3-7(8)5-10/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIGMISGIRVLLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464744 | |
Record name | (2-formylphenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31910-71-1 | |
Record name | (2-formylphenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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